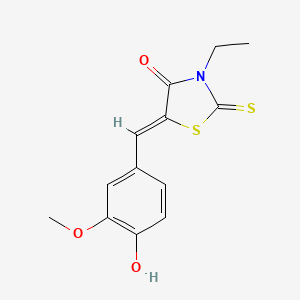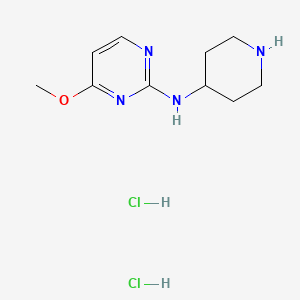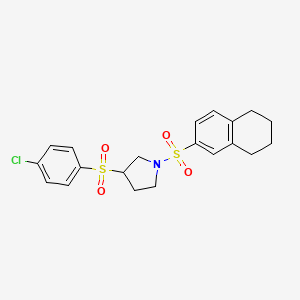![molecular formula C12H8ClN3O B2593322 2-(2-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338666-43-5](/img/structure/B2593322.png)
2-(2-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a heterocyclic compound. It’s a derivative of pyrazolo[1,5-a]pyrazine-4(5H)-one, which has been studied for its antiproliferative effects on lung adenocarcinoma cell lines .
Synthesis Analysis
Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained .
Molecular Structure Analysis
The structures of the compounds were determined by IR, 1H NMR, and HRMS. Moreover, representative crystal structures were characterized using X-ray diffraction analysis .
Chemical Reactions Analysis
The reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in DMF solution at 60°C in the presence of NaH led to the formation of products .
Aplicaciones Científicas De Investigación
Anticancer Applications
- Pyrazole compounds have been synthesized and identified as potential anti-cancer agents. Studies involving derivatives like (E)-4-(2-(3-chlorophenyl)hydrazono)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and 4-(2-(2,4,5-trichlorophenyl)hydrazinyl)-2,4-dihydro-3H-pyrazol-3-one showed promising results against human microsomal prostaglandin E synthase 1, indicating their potential in cancer therapy (Thomas et al., 2019).
- Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and showed inhibitory effects on A549 lung cancer cells. Derivatives with specific substitutions exhibited significant anticancer activity, suggesting their potential role in lung cancer treatment (Zhang et al., 2008).
Antimicrobial Applications
- A series of novel pyrazole derivatives exhibited strong antimicrobial activity. Compounds with specific structural features demonstrated higher activity than the reference drug, doxorubicin, indicating their potential as antimicrobial agents (Hafez et al., 2016).
Material Science Applications
- Pyrazole compounds have been evaluated for their physico-chemical properties, such as oscillator strength and hyperpolarizabilities, suggesting their use in photo voltaic systems and as photosensitizers. The molecular electrostatic potential (MEP) plots of these compounds help identify electrophilic and nucleophilic regions, which are crucial for their application in material sciences (Thomas et al., 2019).
Structural and Molecular Analysis
- Structural characterization of pyrazole derivatives through single-crystal X-ray diffraction and other spectroanalytical techniques aids in understanding their chemical behavior and potential applications in drug design and material science (Kariuki et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-9-4-2-1-3-8(9)10-7-11-12(17)14-5-6-16(11)15-10/h1-7H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXSPWQHCPHZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=CNC(=O)C3=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2593244.png)

![benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2593246.png)
![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2593247.png)
![1-(2-((2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2593249.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2593251.png)
![2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2593252.png)



![N-(4-chlorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2593259.png)
![N-(3-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2593261.png)